Product packaging for Galactinoldihydrate(Cat. No.:)

Galactinoldihydrate

Cat. No.: B13039187
M. Wt: 378.33 g/mol
InChI Key: HGCURVXTXVAIIR-FMQVHOFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Initial Isolation and Identification from Natural Sources

Galactinoldihydrate was first isolated from the juice of the sugar beet (Beta vulgaris) acs.org. During investigations into the carbohydrate constituents of sugar beet juice, researchers identified two previously unrecognized natural carbohydrate compounds through paper chromatography. One of these was identified as myo-inositol, and the other, a new compound, was named "galactinol" acs.org.

The isolation process involved chromatographic procedures to separate the various components of the beet juice. It was observed that galactinol (B1212831) passed through the carbonation process of sugar manufacturing and became concentrated in the molasses. Further processing, such as the Steffens process, led to a higher concentration of the compound, facilitating its isolation in crystalline form as a dihydrate, C12H22O11·2H2O acs.org.

Early Structural Postulations and Confirmations

These early findings led to the postulation of its structure as a disaccharide composed of a galactose unit linked to a myo-inositol moiety. This structure was later confirmed through more advanced analytical techniques, providing a definitive understanding of its chemical composition researchgate.net.

Evolution of Understanding its Biochemical Significance

Initially, the significance of galactinol beyond being a novel carbohydrate was not fully understood. However, subsequent research revealed its central role as a galactosyl donor in the biosynthesis of the raffinose (B1225341) family of oligosaccharides (RFOs) cambridge.orgfrontiersin.org. This discovery was a turning point, transforming the perception of galactinol from a mere curiosity to a key metabolic intermediate.

The biosynthesis of RFOs begins with the synthesis of galactinol from UDP-D-galactose and myo-inositol, a reaction catalyzed by the enzyme galactinol synthase (GolS) oup.com. This enzymatic step is a critical control point in the pathway. The galactose unit from galactinol is then transferred to sucrose (B13894) to form raffinose, the first member of the RFO series. Subsequent additions of galactose units from galactinol lead to the formation of higher-order RFOs such as stachyose (B150584) and verbascose (B1348371) cambridge.org.

Further research has illuminated the crucial role of galactinol and RFOs in plant responses to environmental stress oup.com. The accumulation of these compounds has been linked to tolerance to various abiotic stresses, including drought, cold, and high salinity. They are thought to function as osmoprotectants, helping to maintain cellular turgor and protect cellular structures from damage during stress conditions. The understanding of galactinol's biochemical significance has thus evolved from its identification as a simple sugar to its recognition as a vital component of plant stress physiology.

Interactive Data Tables

Table 1: Key Milestones in this compound Research

MilestoneDescriptionNatural SourceKey Findings
Discovery and Isolation First isolation and naming of "galactinol".Sugar Beet (Beta vulgaris)Identification of a new disaccharide.
Initial Structural Elucidation Determination of constituent monosaccharides.Sugar Beet (Beta vulgaris)Composed of myo-inositol and D-galactose.
Biochemical Role Discovery Identification as a galactosyl donor.Various PlantsPrecursor for Raffinose Family Oligosaccharides (RFOs).
Enzyme Identification Discovery of galactinol synthase (GolS).Various PlantsKey enzyme in the biosynthesis of galactinol.
Physiological Function Link to plant stress tolerance.Various PlantsRole as an osmoprotectant in response to abiotic stress.

Table 2: Components of this compound

ComponentChemical FormulaRole in Structure
D-GalactoseC6H12O6The glycosyl group that is transferred in RFO biosynthesis.
myo-InositolC6H12O6The cyclitol backbone of the molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O13 B13039187 Galactinoldihydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H26O13

Molecular Weight

378.33 g/mol

IUPAC Name

(1S,2R,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate

InChI

InChI=1S/C12H22O11.2H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;;/h2-21H,1H2;2*1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-;;/m1../s1

InChI Key

HGCURVXTXVAIIR-FMQVHOFPSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O.O.O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O.O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Galactinoldihydrate

Precursors and Enzymatic Mechanisms

The synthesis of galactinol (B1212831) is a precise enzymatic process requiring specific substrate precursors and catalytic enzymes. This section outlines the essential components and reactions that lead to the formation of galactinol.

Myo-inositol as a Precursor

Myo-inositol is a fundamental precursor for the synthesis of galactinol. researchgate.netresearchgate.net This carbocyclic sugar alcohol serves as the acceptor molecule for a galactosyl group. The synthesis of myo-inositol itself typically begins with glucose-6-phosphate, which is converted to inositol-1-phosphate by the enzyme myo-inositol-1-phosphate synthase (MIPS), and then dephosphorylated to produce free myo-inositol. acs.org The availability of myo-inositol is a crucial factor, as it is a direct substrate for galactinol synthase. cdnsciencepub.com The synthesis of each galactinol molecule requires one molecule of myo-inositol, which is later released during the formation of raffinose (B1225341). cdnsciencepub.com

Role of UDP-galactose in Glycosyl Transfer

The second essential precursor for galactinol biosynthesis is uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose). researchgate.netnih.gov UDP-galactose functions as the activated sugar donor, providing the galactosyl moiety that is transferred to myo-inositol. portlandpress.com This reaction is a classic example of a glycosyl transfer, a common mechanism in carbohydrate biochemistry for the formation of glycosidic bonds. UDP-galactose itself is typically formed from UDP-glucose by the action of UDP-glucose 4-epimerase. asm.org

Inositol (B14025) 3-alpha-galactosyltransferase (EC 2.4.1.123) Activity

The enzyme responsible for the synthesis of galactinol is systematically known as inositol 3-alpha-galactosyltransferase, with the Enzyme Commission (EC) number 2.4.1.123. nih.govwikipedia.org This enzyme catalyzes the transfer of a galactose unit from UDP-galactose to myo-inositol, forming galactinol and releasing UDP. wikipedia.orgqmul.ac.uk The systematic name for this enzyme is UDP-α-D-galactose:myo-inositol 3-α-D-galactosyltransferase. wikipedia.orgqmul.ac.uk It belongs to the family of glycosyltransferases, specifically the hexosyltransferases. wikipedia.org

The reaction is as follows: UDP-galactose + myo-inositol ⇌ UDP + O-alpha-D-galactosyl-(1->3)-1D-myo-inositol wikipedia.org

Galactinol Synthase (GS) Catalysis

In common usage, inositol 3-alpha-galactosyltransferase is referred to as galactinol synthase (GS or GolS). asm.orgfrontiersin.org GS is the first and rate-limiting enzyme in the RFO biosynthetic pathway, making it a critical point of regulation. plos.org The enzyme catalyzes the formation of galactinol from UDP-galactose and myo-inositol. tandfonline.comresearchgate.net This catalytic step is considered the primary checkpoint in the flow of metabolites into the RFO pathway. nih.govfrontiersin.org Galactinol synthase activity is crucial as the only known function of its product, galactinol, is to act as a galactosyl donor for the synthesis of RFOs. apsnet.orgusda.gov The enzyme is found only in flowering plants, highlighting the specialized nature of RFO metabolism in higher plants. researchgate.netnih.govfrontiersin.org

Component Role in Galactinol Biosynthesis
Myo-inositolAcceptor molecule for the galactosyl group. researchgate.netresearchgate.net
UDP-galactoseActivated donor of the galactosyl moiety. researchgate.netnih.gov
Galactinol Synthase (GS) / Inositol 3-alpha-galactosyltransferase (EC 2.4.1.123)Enzyme that catalyzes the transfer of galactose from UDP-galactose to myo-inositol. nih.govasm.orgfrontiersin.org

Integration within Broader Carbohydrate Metabolism

The synthesis of galactinol is not an isolated event but is intricately linked to the central carbohydrate metabolism of the plant, particularly the synthesis of the raffinose family of oligosaccharides.

Relationship with Raffinose Family Oligosaccharides (RFOs)

Galactinol is the immediate and essential precursor for the synthesis of the Raffinose Family Oligosaccharides (RFOs). frontiersin.org RFOs are a group of α-1,6-galactosyl extensions of sucrose (B13894) and include sugars such as raffinose, stachyose (B150584), and verbascose (B1348371). nih.govfrontiersin.org The synthesis of these larger oligosaccharides is dependent on galactinol, which functions as the galactosyl donor. researchgate.net

The biosynthetic process continues as follows:

Raffinose Synthesis: Raffinose synthase (EC 2.4.1.82) catalyzes the transfer of a galactosyl group from galactinol to a sucrose molecule, forming raffinose and releasing myo-inositol. researchgate.netnih.govasm.org

Stachyose Synthesis: Stachyose synthase (EC 2.4.1.67) then transfers another galactosyl unit from a second molecule of galactinol to raffinose, producing the tetrasaccharide stachyose. asm.orgfrontiersin.org

Conversion to Raffinose via Raffinose Synthase (EC 2.4.1.82)

The conversion of galactinol into raffinose is a critical step in the biosynthesis of the raffinose family of oligosaccharides (RFOs), a group of carbohydrates significant for stress tolerance and carbon transport in higher plants. frontiersin.orgresearchgate.net This reaction is catalyzed by the enzyme raffinose synthase (EC 2.4.1.82), also known as galactinol-sucrose galactosyltransferase. researchgate.netwikipedia.org

In this enzymatic process, galactinol functions as the donor of a galactose moiety. researchgate.netusda.gov The galactose unit is transferred from galactinol to a sucrose molecule, forming the trisaccharide raffinose. frontiersin.orgnih.gov A molecule of myo-inositol is released as a byproduct of this reaction, which can then be re-utilized in other metabolic pathways, including the synthesis of new galactinol molecules. uniprot.orgtaylorfrancis.com The chemical reaction is as follows:

Galactinol (α-D-galactosyl-(1→3)-1D-myo-inositol) + Sucrose ⇌ Raffinose + myo-Inositol wikipedia.orguniprot.orgexpasy.org

This reaction is reversible and represents the primary entry point for the formation of larger RFOs, such as stachyose and verbascose, where galactinol continues to serve as the galactosyl donor. frontiersin.orgnih.gov

Table 1: Profile of Raffinose Synthase
AttributeDescriptionReferences
Enzyme Commission (EC) Number2.4.1.82 researchgate.netnih.govuniprot.org
Systematic Namealpha-D-galactosyl-(1->3)-myo-inositol:sucrose 6-alpha-D-galactosyltransferase wikipedia.org
Common NamesRaffinose synthase (RS), Galactinol-sucrose galactosyltransferase researchgate.netuniprot.org
Reaction CatalyzedTransfers a galactosyl group from galactinol to sucrose to form raffinose. frontiersin.orgnih.gov
Metabolic PathwayGalactose metabolism, Raffinose Family Oligosaccharide (RFO) biosynthesis wikipedia.orgtandfonline.com

Role in Galactose Metabolism Pathways

Galactinoldihydrate is intrinsically linked to the broader pathways of galactose metabolism in plants. wikipedia.org Its formation, catalyzed by galactinol synthase (GolS), utilizes UDP-galactose, a key activated form of galactose derived from primary carbohydrate metabolism. usda.govnih.gov This positions galactinol synthesis as a significant route for channeling galactose into a specialized group of oligosaccharides. usda.gov

The primary function of galactinol in this context is to act as the sole galactose donor for the synthesis of the raffinose family of oligosaccharides (RFOs). usda.govapsnet.org Through the actions of raffinose synthase and stachyose synthase, galactose units from galactinol are sequentially added to sucrose to build raffinose, stachyose, and higher-order RFOs. researchgate.netusda.govwikipedia.org This pathway is a central feature of galactose utilization in many plant species, particularly for functions related to storage, transport, and stress response. researchgate.netnih.gov The enzymes responsible for these conversions are classified within the galactose metabolism pathway (KEGG map00052), highlighting the integral role of galactinol in the transformation and allocation of galactose-derived carbon. wikipedia.orggenome.jp

Interconnections with Cyclitol Metabolism

The structure of this compound establishes a direct and crucial link between galactose metabolism and cyclitol metabolism. nih.gov The core of the galactinol molecule is myo-inositol, a six-carbon cyclitol, or cyclic polyol. frontiersin.organnualreviews.org The biosynthesis of galactinol is therefore the key intersection, where galactinol synthase (GolS) joins a galactose unit to myo-inositol. frontiersin.orgnih.govplos.org

This interconnection is dynamic. When galactinol donates its galactose residue to sucrose to form raffinose, myo-inositol is released and can re-enter the cellular pool of cyclitols. taylorfrancis.com Furthermore, the pathway extends to other cyclitols, particularly in the seeds of some species like legumes. taylorfrancis.com Methylated inositols, such as D-pinitol and D-ononitol, can be galactosylated, but they typically receive their galactose moiety from galactinol itself, rather than directly from UDP-galactose. taylorfrancis.com The resulting galactosyl cyclitols can then function as alternative galactose donors, taking the place of galactinol in subsequent reactions like the synthesis of stachyose. taylorfrancis.comcabidigitallibrary.org This creates a branched and interconnected network where different cyclitols are integrated into the synthesis of RFOs, with galactinol acting as a central hub. cabidigitallibrary.org

Regulation of Biosynthetic Pathways

The synthesis of this compound is tightly regulated at multiple levels, ensuring that its production is aligned with the developmental stage of the plant and prevailing environmental conditions. This control is primarily exerted on the enzymes involved in its formation, most notably galactinol synthase (GolS).

Transcriptional and Post-transcriptional Regulation of Associated Enzymes

The regulation of galactinol biosynthesis is largely controlled at the genetic level through the expression of galactinol synthase (GolS) genes. nih.govplos.org

Transcriptional Regulation: Plant genomes typically contain multiple GolS genes, forming a small gene family. plos.orgoup.com For instance, seven isoforms have been identified in Arabidopsis thaliana and eight in Citrus sinensis. nih.govplos.org These isoforms often exhibit differential expression patterns, being activated in specific tissues or at different developmental stages. oup.comoup.com Their transcription is significantly induced by various stimuli, particularly abiotic stresses. nih.govplos.orgoup.com The expression of GolS genes can be controlled by specific transcription factors; for example, Heat Shock Factor A2 (HsfA2) in Arabidopsis has been shown to induce the transcription of several GolS and Raffinose Synthase (RS) genes. tandfonline.comoup.comresearchgate.net

Post-transcriptional Regulation: Evidence also points to regulation occurring after transcription. In rice (Oryza sativa), the two OsGolS genes are regulated through the retention of introns in their pre-mRNA transcripts in response to abiotic stress. nih.gov This process can lead to the generation of transcripts with premature termination codons, which may be targeted for degradation, thereby controlling the level of functional enzyme produced. nih.gov This suggests a sophisticated mechanism for fine-tuning GolS expression under stress conditions. nih.gov Additionally, conserved serine residues that serve as potential phosphorylation sites have been identified in GolS proteins, indicating a possible layer of post-translational regulation of enzyme activity. nih.govscielo.br

Environmental and Developmental Modulators of Biosynthesis

The production of this compound is highly responsive to both external environmental cues and internal developmental programs.

Table 2: Factors Modulating Galactinol Biosynthesis
Modulator TypeSpecific FactorEffect on BiosynthesisReferences
EnvironmentalDrought and High SalinityUpregulation of GolS gene expression (e.g., AtGolS1, AtGolS2) and increased accumulation of galactinol. nih.govplos.orgoup.com
Cold StressInduction of specific cold-responsive GolS genes (e.g., AtGolS3), leading to galactinol accumulation. nih.govplos.orgoup.com
Heat StressStrong induction of heat-responsive GolS genes (e.g., AtGolS1), often mediated by heat shock transcription factors. plos.orgoup.comnih.gov
Oxidative StressIncreased transcription of GolS and RS genes and accumulation of galactinol and raffinose. tandfonline.comoup.com
DevelopmentalSeed MaturationHigh expression of GolS genes associated with desiccation tolerance of the embryo. nih.govplos.orgoup.com
Tissue-Specific ExpressionDifferential expression of GolS isoforms in specific tissues, such as vascular vs. mesophyll cells, for roles in transport or storage. plos.orgoup.com

Environmental Modulators: A wide array of abiotic stresses are potent inducers of galactinol synthesis. Conditions such as drought, high salinity, cold, and heat trigger the upregulation of specific GolS genes, leading to the accumulation of galactinol and subsequently RFOs. frontiersin.orgnih.govoup.comnih.gov This response is believed to be a protective mechanism, where these compounds may act as osmoprotectants or antioxidants. oup.commedchemexpress.com For example, under drought and salt stress, AtGolS1 and AtGolS2 are induced in Arabidopsis, while cold stress specifically induces AtGolS3. nih.govapsnet.org Oxidative stress, whether induced environmentally or artificially with compounds like methylviologen, also enhances the expression of genes for both galactinol and raffinose synthesis. tandfonline.comoup.com

Developmental Modulators: Galactinol biosynthesis is also tightly linked to plant development. It is particularly prominent during seed maturation and desiccation, where the accumulation of galactinol and RFOs is thought to protect the embryo. researchgate.netnih.govoup.com The expression of GolS genes can be precisely timed; in tomato, for instance, GolS is upregulated late in seed development and again during germination if conditions are unfavorable for radicle protrusion. plos.org The concentration of substrates, such as myo-inositol and sucrose, also serves as a developmental modulator, influencing the rate of RFO accumulation in tissues like developing seeds. oup.com

Structural Characterization and Conformational Analysis of Galactinoldihydrate

Crystal Structure Elucidation

The determination of the crystal structure of galactinol (B1212831) dihydrate has been pivotal in understanding its chemical and physical properties.

X-ray Diffraction Analysis of Crystalline Forms

The primary method for elucidating the three-dimensional structure of galactinol dihydrate has been single-crystal X-ray diffraction analysis. nih.gov This technique has allowed for the precise determination of the atomic arrangement within the crystal lattice. The crystal structure was refined to a final R-value of 0.044 for 1818 observed structure amplitudes, indicating a high degree of accuracy in the determined structure. nih.govresearchgate.netresearchgate.net It was noted that the primary hydroxyl group in the molecule exhibits a twofold orientational disorder. nih.govresearchgate.netresearchgate.net

Crystallographic Parameters and Space Group Determination

The crystalline form of galactinol dihydrate belongs to the orthorhombic crystal system. nih.govresearchgate.netresearchgate.net The specific space group was determined to be P2(1)2(1)2. nih.govresearchgate.netresearchgate.net The unit cell parameters have been precisely measured and are detailed in the table below. nih.govresearchgate.netresearchgate.net

Crystallographic ParameterValue
Crystal SystemOrthorhombic
Space GroupP2(1)2(1)2
a15.898(6) Å
b19.357(5) Å
c5.104(4) Å
Z (molecules per unit cell)4

Analysis of Interatomic Distances and Bond Angles

The X-ray diffraction data provides precise measurements of the distances between atoms and the angles of the chemical bonds within the galactinol dihydrate molecule. This detailed information is fundamental to understanding the molecule's conformation and stability.

Conformational Analysis

The conformational analysis of galactinol dihydrate reveals key insights into the spatial arrangement of its constituent monosaccharide units and the stabilizing forces within the crystal.

Analysis of Glycosidic Linkage Conformation

The conformation of the α-(1→1)-glycosidic linkage between the galactose and myo-inositol moieties is a critical feature of the molecule's structure. The linkage conformation in galactinol dihydrate has been found to be similar to that of the α-(1→4) linkages observed in methyl α-maltotrioside tetrahydrate and erlose (B89112) trihydrate. nih.gov While there is no direct hydrogen bond between the two rings of the galactinol molecule, an indirect interring hydrogen bond involving a water molecule is present, which contributes to the stability of the observed conformation. nih.govresearchgate.net The global minimum in a relaxed-residue energy map, calculated using the MM3(92) force-field, corresponds closely to the conformation observed in the crystal structure. nih.govresearchgate.net

Investigating Orientational Disorder of Hydroxyl Groups

The precise determination of the three-dimensional structure of galactinol dihydrate through X-ray diffraction has revealed specific complexities in the arrangement of its hydroxyl groups. nih.gov A notable finding from the crystallographic analysis is the presence of orientational disorder specifically within the primary hydroxyl group. nih.govresearchgate.netresearchgate.net This phenomenon signifies that the hydroxyl group does not occupy a single, fixed position within the crystal lattice but rather exists in multiple, distinct orientations.

Table 1: Findings on Hydroxyl Group Disorder in Galactinol Dihydrate

ParameterObservationSource
Affected Group Primary Hydroxyl Group nih.gov, researchgate.net, researchgate.net
Nature of Disorder Twofold Orientational Disorder nih.gov, acs.org
Significance Influences the hydrogen-bonding network and crystal stability. nih.gov, researchgate.net
Interacting Species All hydroxyl, ring, and water oxygen atoms are involved in the hydrogen-bonding network. nih.gov, researchgate.net

Computational Structural Studies

To complement experimental data from X-ray crystallography, computational methods are employed to investigate the conformational preferences of galactinol. Molecular mechanics, specifically using the MM3 force field, has been a valuable tool in this regard. nih.govresearchgate.net The MM3 force field is a set of potential energy functions used to calculate the conformational energy of molecules. nih.gov

For galactinol, relaxed-residue energy maps were generated using the MM3(92) force field. nih.govacs.org The calculations revealed a global energy minimum that corresponds closely to the conformation observed in the experimentally determined crystal structure. nih.govresearchgate.net This strong agreement between the computational model and the crystallographic data validates the accuracy of the MM3 force field in describing the intramolecular interactions that govern the shape of galactinol. It also confirms that the conformation observed in the solid state is indeed a low-energy, stable arrangement. nih.gov The observed conformation is further stabilized by an indirect interring hydrogen bond mediated by a water molecule. nih.govacs.org

Table 2: MM3 Force Field Application for Galactinol Conformation

Computational MethodKey FindingSignificanceSource
MM3(92) Force Field The calculated global energy minimum is in close agreement with the observed crystal structure conformation.Validates the force field for this class of molecules and confirms the stability of the observed conformation. nih.gov, acs.org, researchgate.net
Conformational Analysis The observed conformation is stabilized by an indirect interring hydrogen bond involving a water molecule.Highlights the crucial role of solvent molecules in determining the final conformation. nih.gov, acs.org

The structural integrity and properties of galactinol dihydrate are heavily reliant on its intricate network of hydrogen bonds. nih.govresearchgate.net Theoretical modeling provides a means to understand the dynamic nature of these bonds, which is not fully captured by static crystallographic methods. While a direct interring hydrogen bond is absent in galactinol, an indirect one involving a water molecule plays a significant role in stabilizing the linkage conformation. nih.govresearchgate.net

Theoretical studies on similar hydrogen-bonded systems often use methods like ab initio molecular dynamics to simulate the fluctuations and lifetimes of hydrogen bonds. iupac.org These models can calculate the dynamics of vibrational spectral diffusion, which maps directly to the dynamics of the hydrogen bonds. iupac.org For galactinol dihydrate, all hydroxyl groups, as well as the ring and water oxygen atoms, participate in a complex three-dimensional hydrogen-bonding network. nih.gov Modeling the dynamics of this network would involve simulating the constant breaking and forming of hydrogen bonds, the rotational and translational movement of water molecules, and the subtle conformational shifts of the galactinol molecule itself. Such studies are crucial for understanding how the molecule behaves in a more dynamic, solution-like environment and how its structure is influenced by interactions with surrounding water molecules. wur.nl

To gain a deeper understanding of the structural behavior of galactinol dihydrate beyond static models, advanced simulation techniques are employed. medchemexpress.comresearchgate.net Methods such as Molecular Dynamics (MD) simulations allow for the observation of the molecule's movement over time, providing insights into its flexibility, conformational changes, and interactions with its environment. researchgate.netrug.nl

These simulations can model the behavior of the system under various conditions, allowing for analysis and prediction of its structural response. relogicresearch.com For galactinol, MD simulations can elucidate the dynamics of the disordered primary hydroxyl group, showing the transitions between its different orientational states. nih.gov Furthermore, techniques like Finite Element Analysis (FEA) and Computational Fluid Dynamics (CFD), while more commonly used for larger systems, have principles that can be adapted to molecular-level analysis to understand stresses and strains within the molecular structure. relogicresearch.comvidhata.co.in

The integration of experimental data, such as that from X-ray diffraction, with advanced simulation methods provides a powerful approach to create a comprehensive model of galactinol's structural behavior. fiveable.me These simulations can bridge the gap between static crystal structures and the dynamic behavior of the molecule in biological systems.

Biological and Biochemical Roles of Galactinoldihydrate

Roles in Plant Physiology

The accumulation of galactinol (B1212831) in mature, dry seeds has been identified as a significant biomarker for predicting seed longevity. mdpi.commedchemexpress.comresearchgate.net Seed longevity, the ability of a seed to remain viable during storage, is a crucial trait for agriculture and species preservation. Research has established a strong correlation between the content of galactinol and the lifespan of seeds in various species, including those in the Brassicaceae family and tomato. mdpi.comresearchgate.net

Genetic studies in tomato and Arabidopsis have provided compelling evidence for this role. mdpi.com A quantitative trait locus (QTL) associated with seed longevity on chromosome 2 in tomato was found to co-locate with a QTL for galactinol content, which contains a galactinol synthase (GolS) gene. mdpi.com Furthermore, Arabidopsis mutants with defects in GolS genes exhibit reduced seed longevity, reinforcing the link between galactinol synthesis and seed viability. mdpi.com The accumulation of Raffinose (B1225341) Family Oligosaccharides (RFOs), for which galactinol is the precursor, is also considered critical for desiccation tolerance and the preservation of cellular integrity during seed maturation, which directly contributes to longevity. preprints.org

Table 1: Research Findings on Galactinol as a Seed Longevity Marker

Species Finding Reference(s)
Arabidopsis thaliana Mutants for GolS genes showed reduced seed longevity. mdpi.com
Tomato (Solanum lycopersicum) A major QTL for seed longevity was identified near a galactinol synthase gene. mdpi.com
Brassicaceae & Tomato Galactinol content in mature seeds serves as a biomarker for seed longevity. researchgate.net
Maize (Zea mays) Reduced expression of genes for RFO synthesis, downstream of galactinol, led to decreased seed longevity. preprints.org

Galactinol is a central molecule in the plant's defense against a variety of abiotic stresses. nih.govoup.com Its accumulation, along with that of RFOs, is a common response to adverse environmental conditions such as drought, high salinity, and cold. researchgate.netnih.gov The overexpression of galactinol synthase (GolS) genes in transgenic plants has been shown to enhance tolerance to these stresses, primarily by increasing the intracellular concentrations of galactinol and raffinose. nih.govresearchgate.net This suggests that galactinol functions as a key protective molecule, enabling plants to better withstand and survive harsh conditions. apsnet.org

A primary mechanism by which galactinol confers stress tolerance is through the mitigation of oxidative damage. nih.govnih.gov Abiotic stresses often lead to the overproduction of reactive oxygen species (ROS), such as the hydroxyl radical, which can cause significant damage to all biological molecules, leading to cell death. nih.gov Research has demonstrated that galactinol, along with raffinose, possesses a novel function as an antioxidant that protects plant cells. nih.govresearchgate.net

In studies using transgenic Arabidopsis plants overexpressing GolS genes, higher intracellular levels of galactinol and raffinose were directly correlated with increased tolerance to oxidative stress induced by methyl viologen (MV), salinity, and chilling. nih.govnih.gov These compounds were shown to effectively scavenge hydroxyl radicals in vitro, suggesting a direct protective role. nih.govresearchgate.net This antioxidant capacity helps safeguard cellular metabolism, particularly the photosynthetic processes within chloroplasts, from the damaging effects of ROS that accumulate during stress. nih.gov In chickpea, overexpression of GolS genes led to improved tolerance to heat and oxidative stress, which was associated with reduced ROS accumulation and lipid peroxidation. oup.com

Under drought conditions, plants accumulate various compatible solutes, or osmoprotectants, to maintain cell turgor and protect cellular structures. mdpi.com Galactinol and the RFOs derived from it are key players in this adaptive mechanism. researchgate.netnih.gov By accumulating in the cytoplasm, these sugars help to lower the cellular water potential, facilitating water retention and maintaining osmotic balance within the cells. oup.comresearchgate.net

Studies on Arabidopsis have shown that genes for galactinol synthase (AtGolS1 and AtGolS2) are strongly induced by drought and high-salinity stress. researchgate.netnih.gov Transgenic Arabidopsis plants that overexpress the AtGolS2 gene exhibit increased levels of endogenous galactinol and raffinose. researchgate.netnih.gov These plants show improved drought tolerance, characterized by reduced water loss from their leaves. researchgate.net This evidence strongly supports the function of galactinol and raffinose as crucial osmoprotectants that play a key role in the drought-stress tolerance of plants. researchgate.netnih.gov Similar functions have been observed in other plants, including common bean and tea, where galactinol accumulation is linked to drought resistance. oup.comacs.org

Table 2: Galactinol Accumulation in Response to Abiotic Stress

Plant Species Stress Condition Observation Reference(s)
Arabidopsis thaliana Drought, High Salinity, Cold Significant accumulation of galactinol and raffinose. researchgate.netnih.gov
Common Bean (Phaseolus vulgaris) Drought, Salinity Upregulation of GolS genes and accumulation of galactinol and raffinose in leaves. oup.com
Chickpea (Cicer arietinum) Heat, Oxidative Stress Significant increase in galactinol content. oup.com
Pea (Pisum sativum) Cadmium (Cd) Stress Increased levels of galactinol and raffinose. mdpi.com
Tea (Camellia sinensis) Drought Stress Application of 24-epibrassinolide (B1217166) (EBR) elevated galactinol content, enhancing drought tolerance. acs.org

Galactinol is the sole galactosyl donor for the biosynthesis of RFOs, such as raffinose and stachyose (B150584), placing it at a critical juncture in plant carbohydrate metabolism. nih.govpnas.org The RFO pathway begins with the synthesis of galactinol from UDP-galactose and myo-inositol. frontiersin.org Galactinol then donates its galactose moiety to a sucrose (B13894) molecule to form raffinose, a reaction catalyzed by raffinose synthase. nih.govfrontiersin.org

This pathway is not only a defense mechanism but also a strategy for carbon partitioning and transport. scilit.com In some plant families, such as the Cucurbitaceae, RFOs are the predominant form of carbohydrates transported through the phloem from source leaves to sink tissues like roots and fruits. nih.govmdpi.com In Verbascum phoeniceum, a species that translocates RFOs, down-regulating the synthesis of galactinol synthase resulted in a pronounced inhibition of RFO synthesis and negatively affected phloem transport. pnas.org This led to an accumulation of carbohydrates in the leaves and impaired growth, demonstrating the essential role of the galactinol-RFO pathway in the distribution of fixed carbon. pnas.org Furthermore, RFOs can act as temporary storage carbohydrates in vegetative tissues, accumulating in response to stress when photosynthetic activity may exceed the plant's capacity for growth. nih.govscilit.com

Involvement in Plant Stress Tolerance Mechanisms

Antioxidant Mechanisms

The role of galactinol as an antioxidant extends beyond a general protective function to a specific chemical mechanism: the scavenging of highly destructive hydroxyl radicals (•OH). nih.govnih.gov This is a crucial and novel function, as cells lack an enzymatic system to eliminate this particular ROS. nih.gov In vitro experiments have confirmed that galactinol can effectively protect other molecules from attack by hydroxyl radicals. nih.govresearchgate.net

The efficacy of this scavenging activity has been quantified. The second-order rate constant for the reaction between galactinol and hydroxyl radicals was found to be high, comparable to or even exceeding that of well-known antioxidants like ascorbic acid (AsA) and glutathione (B108866) (GSH). nih.gov This high reactivity indicates that galactinol is an efficient hydroxyl radical scavenger. nih.gov This direct antioxidant activity, coupled with its role as an osmoprotectant, provides a powerful two-pronged defense strategy for plants under oxidative stress conditions induced by salinity, chilling, or drought. nih.gov Interestingly, in some cases, the overexpression of a galactinol synthase gene (CsGolS6) in transgenic tobacco did not lead to an increase in galactinol or raffinose but instead caused a significant rise in other antioxidant compounds like ascorbate (B8700270) and alfa-tocopherol, suggesting that galactinol synthesis can also influence broader antioxidant networks. nih.govplos.org

Interaction with Reactive Oxygen Species (ROS) Pathways

Galactinoldihydrate plays a significant role in the complex network of reactive oxygen species (ROS) pathways within plant cells. medchemexpress.comcabidigitallibrary.org Its accumulation is often observed under conditions of oxidative stress, suggesting a direct involvement in the plant's response to such challenges. nih.govnih.govresearchgate.net The compound is linked to the broader ROS signaling network, which governs a plant's ability to acclimate to various environmental pressures. cabidigitallibrary.orgresearchgate.net Soluble sugars, including this compound, are positioned at a crucial intersection of pro-oxidant and antioxidant processes. researchgate.net Research indicates that the presence of this compound can influence the expression of genes involved in ROS detoxification, highlighting its role in modulating cellular responses to oxidative damage. researchgate.net Furthermore, the accumulation of this compound and related compounds like raffinose appears to be a protective mechanism for vital cellular components, such as the photosynthetic apparatus, against the damaging effects of ROS generated during environmental stress. scirp.org

Comparative Antioxidant Efficacy in Biological Systems

The antioxidant capabilities of this compound have been compared to other compounds in various biological contexts. In plant systems, increased intracellular levels of this compound and raffinose have been correlated with enhanced tolerance to oxidative stress induced by treatments like methylviologen (MV), salinity, and chilling. nih.govnih.govresearchgate.net This suggests a significant protective role in living plant cells. nih.govnih.govresearchgate.net

Interplay within Metabolomic Networks

This compound is an integral component of the intricate web of metabolic pathways in organisms, particularly in plants. Its presence and concentration can be indicative of specific physiological states and responses to environmental cues.

Identification in Metabolomic Profiling Studies (e.g., plant extracts, germinated seeds)

Metabolomic profiling has been a key technique for identifying this compound in a variety of biological samples. It has been detected in studies analyzing plant extracts, such as those from Lawsonia inermis and Limonium algarvense, where it is often found alongside a diverse array of other metabolites including phenolic compounds and flavonoids. acs.orgmdpi.com Furthermore, this compound has been identified in metabolomic studies of germinating seeds and is considered a marker for seed longevity. medchemexpress.comthegoodscentscompany.com Its presence has also been noted in human metabolomic studies, having been found in blood. ebi.ac.uk The use of advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) has been instrumental in the untargeted and targeted identification of this compound in complex biological matrices. researchgate.netfrontiersin.orgpeerj.comnih.gov

Role as a Differential Metabolite in Biological Processes

This compound often emerges as a differential metabolite in studies comparing different biological conditions, particularly in response to stress. For example, its levels have been shown to change significantly in plants subjected to abiotic stresses like high temperature, cold, and drought. frontiersin.orgnih.govresearchgate.net In a study on cucumber anthers under high-temperature stress, this compound was among the differentially identified metabolites, highlighting its potential role in the plant's adaptation to thermal stress. frontiersin.org Similarly, in wheat, it was identified as a differentially accumulated metabolite in response to cold stress. nih.gov The change in the concentration of this compound under different conditions underscores its importance as a marker and a functional component of the organism's response to its environment. researchgate.net

Biochemical Pathways Associated with this compound Metabolism

This compound is a key intermediate in the biosynthesis of raffinose family oligosaccharides (RFOs) in plants. nih.gov The primary step in its synthesis is catalyzed by the enzyme galactinol synthase (GolS), which transfers a galactose unit from UDP-galactose to myo-inositol. nih.govnih.govhmdb.ca This reaction serves as a crucial link between inositol (B14025) metabolism and the RFO pathway. nih.gov

This compound then acts as a galactose donor for the synthesis of raffinose, a reaction catalyzed by raffinose synthase. nih.govhmdb.ca Subsequently, larger RFOs like stachyose and verbascose (B1348371) are synthesized by the sequential addition of galactose moieties from this compound. nih.govresearchgate.net The expression of genes encoding enzymes like GolS is often induced by various abiotic stresses, leading to the accumulation of this compound and RFOs, which are believed to play a protective role in plants under these conditions. nih.govnih.govresearchgate.netnih.gov

Synthetic Strategies and Research on Galactinoldihydrate Analogs

Enzymatic Production Methodologies

The enzymatic synthesis of galactinol (B1212831) offers a highly specific and controlled alternative to extraction from natural sources, where it is often present in low concentrations alongside structurally similar carbohydrates. tandfonline.com

A prominent strategy for the in vitro production of galactinol involves a multi-enzyme cascade that utilizes sucrose (B13894) as an accessible and cost-effective starting material. nih.govjst.go.jp This biocatalytic system typically integrates three core enzymes: sucrose synthase (SUS), UDP-glucose 4-epimerase (GalE), and galactinol synthase (GS). asm.orgasm.org The synthesis pathway begins with the conversion of sucrose and uridine (B1682114) diphosphate (B83284) (UDP) into UDP-glucose and fructose, a reaction catalyzed by sucrose synthase. tandfonline.comnih.gov Subsequently, UDP-glucose 4-epimerase converts UDP-glucose into UDP-galactose. tandfonline.comnih.gov In the final and committing step, galactinol synthase catalyzes the transfer of the galactosyl moiety from UDP-galactose to myo-inositol, yielding galactinol and regenerating UDP. asm.orgnih.govusda.gov

Maximizing the yield of galactinol from these enzyme cascades requires careful optimization of several reaction parameters. A significant challenge is the potential instability of the enzymes in the multi-enzyme system, particularly when producing downstream products like raffinose (B1225341). asm.orgnih.gov To address this, a stepwise cascade reaction process has been effectively employed. nih.govasm.orgresearchgate.net In this approach, the reaction is divided into stages. The first stage is dedicated to the efficient conversion of sucrose to galactinol by the first set of enzymes (SUS, GalE, and GS). asm.orgasm.org

Further optimization involves adjusting the concentrations and ratios of substrates. asm.org Research has shown that the substrate ratio of sucrose to myo-inositol is critical for maximizing galactinol production. asm.orgasm.org In one study, increasing the sucrose to inositol (B14025) ratio from 1:1 to 3:1 (e.g., 75 mM sucrose to 25 mM inositol) significantly increased the conversion rate to galactinol. asm.org Another key optimization is conducting the reactions with cell extracts rather than purified enzymes. nih.govresearchgate.net This modification avoids the costly and time-consuming steps of enzyme purification and the need for external UDP supplementation, leading to higher product yields. nih.govresearchgate.net For instance, using cell extract-based lyophilized powders resulted in a galactinol production of 138.0 mM with a 69% conversion rate, a 1.8-fold increase compared to the yield from purified enzymes. asm.org The optimal temperature and pH for the synthesis are also critical; for a two-enzyme system (epimerase and galactinol synthase), optimal conditions were found to be 40°C and a pH of 7.5. tandfonline.com

Table 1: Optimization of Galactinol Production
StrategyDescriptionKey Finding/ResultReference
Stepwise Cascade ReactionReaction is divided into stages to circumvent the instability of certain enzymes in the cascade. Stage 1 focuses on efficient galactinol production.Successfully addresses mismatched enzyme characteristics and improves overall product yield. asm.org nih.govasm.orgresearchgate.net
Substrate Ratio AdjustmentThe concentration ratio of sucrose to inositol is optimized to enhance the conversion rate.A sucrose-to-inositol ratio of 3:1 was found to be optimal for galactinol production. asm.org asm.orgasm.org
Use of Cell ExtractsUtilizing lyophilized cell extracts instead of purified enzymes.Avoids enzyme purification costs and UDP supplementation, increasing galactinol production 1.8-fold to 138.0 mM. asm.org nih.govasm.orgresearchgate.net
Reaction ConditionsOptimizing temperature and pH for the enzymatic reactions.Optimal conditions for a two-enzyme system were identified as 40°C and pH 7.5. tandfonline.com tandfonline.com

The efficiency of the enzymatic cascade relies on the specific properties of the constituent enzymes, which have been characterized from various sources.

Galactinol Synthase (GolS, EC 2.4.1.123): This is the key enzyme that synthesizes galactinol from UDP-galactose and myo-inositol. usda.govnih.gov It has been isolated and characterized from numerous plant species, including cucumber leaves, zucchini squash, and soybean. tandfonline.comusda.gov Recombinant GolS enzymes have also been expressed and studied. For example, two GolS isoforms from hybrid poplar (Pa×gGolSI and Pa×gGolSII) were expressed in Pichia pastoris. nih.gov Kinetic analyses showed they had Kₘ values for UDP-galactose of 0.80 mM and 0.65 mM, respectively. nih.gov A recombinant GolS from Brachypodium distachyon (BdiGolSase1) showed a catalytic efficiency with UDP-galactose that was three orders of magnitude higher than with UDP-glucose, demonstrating high substrate specificity. nih.gov The optimal pH for GolS activity is generally between 7.0 and 8.0, with an optimal temperature around 35-50°C. tandfonline.comnih.govresearchgate.net

Sucrose Synthase (SUS): This enzyme is crucial for the initial step, converting sucrose into UDP-glucose. tandfonline.com It has been partially purified from sources like sweet potato roots for use in galactinol synthesis cascades. tandfonline.comjst.go.jp

UDP-glucose 4-epimerase (GalE): This enzyme interconverts UDP-glucose and UDP-galactose. tandfonline.com Commercial yeast UDP-Gal 4-epimerase is often used in in vitro synthesis systems. tandfonline.comjst.go.jp

Table 2: Properties of Recombinant Galactinol Synthase (GolS) Isoforms
Enzyme SourcePropertyValueReference
Hybrid Poplar (Pa×gGolSI)Kₘ (UDP-galactose)0.80 mM nih.gov
Vₘₐₓ657.5 nM min⁻¹ nih.gov
Optimal pH7.0 nih.gov
Hybrid Poplar (Pa×gGolSII)Kₘ (UDP-galactose)0.65 mM nih.gov
Vₘₐₓ1245 nM min⁻¹ nih.gov
Optimal pH7.5 nih.gov
Brachypodium distachyon (BdiGolSase1)Substrate SpecificityCatalytic efficiency is three orders of magnitude higher with UDP-galactose than with UDP-glucose. nih.gov

Chromatographic Isolation and Purification Techniques

Following its synthesis or extraction, galactinol must be separated from a complex mixture of other sugars, substrates, and byproducts. Chromatographic methods are essential for this isolation and purification.

Ion-exchange chromatography is a valuable technique for the initial separation and isolation of galactinol. assbt.org This method was successfully used to isolate galactinol from sugar beet sirup, a complex starting material. assbt.org The process can involve using a cation exchange resin to separate different molecular species. assbt.org In other studies, anion-exchange chromatography on columns like DE-52 has been used to partially purify enzymes like galactinol synthase from crude plant extracts, which is a critical step before their use in synthesis. tandfonline.com This technique is also employed in the separation of substrates and products in related biosynthetic pathways; for instance, anion-exchange chromatography was used to isolate D-Ononitol, a substrate for a related galactoside, from plant leaves. oup.com

High-Performance Liquid Chromatography (HPLC) is the definitive method for the final purification and analytical confirmation of galactinol. tandfonline.comsigmaaldrich.com Various HPLC systems and columns are suitable for this purpose. An amino-based column, such as the Cosmosil 5NH2-MS, with a mobile phase of acetonitrile (B52724) and water (e.g., 77:23), has been used to separate and identify galactinol from reaction mixtures. tandfonline.com Another effective system utilizes a Sugar-Pak column for analysis. tandfonline.com

Research on Galactinoldihydrate Analogs and Derivatives

Research into analogs and derivatives of galactinol is a dynamic field, driven by the desire to understand and manipulate the biochemical pathways where these molecules play a crucial role. Galactinol is the primary galactose donor for the biosynthesis of the raffinose family of oligosaccharides (RFOs), which are vital for stress tolerance in plants. cambridge.orgfrontiersin.org By creating structural analogs, scientists can probe enzyme specificity, modulate metabolic pathways, and explore novel biological functions. plos.orgnih.gov

Synthesis of Galactosylated Cyclitol Derivatives

The synthesis of galactosylated cyclitols—the class of molecules to which galactinol belongs—can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: The chemical synthesis of these derivatives is complex due to the need for regioselective protection of the multiple hydroxyl groups on the inositol ring. nih.gov This protection is essential to control the specific position where the galactose unit is attached. nih.gov The general process involves:

Protection: Selectively blocking all but the desired hydroxyl group on the cyclitol (e.g., myo-inositol) acceptor molecule. nih.gov

Glycosylation: Activating a protected galactose donor and coupling it with the partially protected cyclitol acceptor. nih.gov

Deprotection: Removing all protecting groups to yield the final galactosylated cyclitol. nih.gov

Enzymatic and Chemoenzymatic Synthesis: Enzymatic approaches offer high specificity and avoid the complex protection-deprotection steps of chemical synthesis. rsc.orgrsc.orgbeilstein-journals.org Key enzymes in this process are glycosyltransferases and glycosidases.

Galactinol Synthase (GolS): This enzyme naturally synthesizes galactinol from UDP-galactose and myo-inositol. cambridge.orgoup.com Researchers have explored the substrate flexibility of GolS from various species to synthesize analogs. For instance, besides its natural acceptor myo-inositol, some GolS enzymes can utilize other cyclitols like D-pinitol and D-chiro-inositol, although often with lower efficiency. researchgate.net

Stachyose (B150584) Synthase (STS): This enzyme normally transfers a galactose unit from galactinol to raffinose. However, it can also use other cyclitols as acceptors. For example, STS from lentil can galactosylate D-ononitol, D-chiro-inositol, and D-pinitol, using galactinol as the donor, thereby producing a range of galactosyl cyclitol analogs. cabidigitallibrary.org

β-Galactosidases: These enzymes, which typically hydrolyze galactose linkages, can be used in reverse (transglycosylation) under specific conditions to synthesize galactosylated inositols. nih.gov A β-galactosidase from Thermoanaerobacter sp. has been used to create multiple β-D-galactosyl-inositols with yields between 46% and 64%. nih.gov

These chemoenzymatic strategies, combining chemical synthesis of precursors with enzymatic glycosylation, provide an efficient and modular route to a library of diverse analogs. rsc.orgnih.govunife.it

Design Principles for Structural Modification and Functional Exploration

The design of galactinol analogs is guided by specific goals, primarily to understand structure-function relationships and to create tools for biological investigation. nih.govfrontiersin.orgmdpi.com

Principles of Structural Modification:

Varying the Cyclitol Core: The myo-inositol scaffold can be replaced with other cyclitols (e.g., D-pinitol, D-ononitol, D-chiro-inositol) to investigate how the stereochemistry and methylation of the inositol ring affect enzyme recognition and the biological activity of the resulting galactoside. cambridge.orgcabidigitallibrary.org

Modifying the Galactose Moiety: Alterations to the galactose unit can be made, although this is less common in the context of RFO pathway research.

Introducing Reporter Tags: For functional exploration, analogs can be synthesized with "handles" for downstream applications. nih.gov For example, incorporating an alkyne or azide (B81097) group allows for "click chemistry" attachment of fluorescent dyes or affinity tags, creating chemical probes to track the molecule within cells or identify binding partners. nih.govbeilstein-journals.org

Functional Exploration: The primary function of galactinol is to act as a galactose donor in the biosynthesis of RFOs, which are implicated in protecting plants from abiotic stresses like drought, cold, and high salinity. researchgate.netmdpi.comresearchgate.net Galactinol itself has also been shown to have antioxidant properties, capable of scavenging hydroxyl radicals. medchemexpress.commedchemexpress.comsemanticscholar.org

By creating analogs, researchers can explore:

Enzyme Specificity: Determining which structural features of the cyclitol are essential for binding to enzymes like galactinol synthase and stachyose synthase. plos.orgcabidigitallibrary.org

Stress Tolerance: Overexpression of the gene for galactinol synthase (GolS) can lead to increased levels of galactinol and raffinose, which correlates with enhanced tolerance to oxidative stress, drought, and chilling. researchgate.netsemanticscholar.orgresearchgate.net Analogs are used to dissect whether this protective effect comes from the oligosaccharides, from galactinol itself, or from a combination of factors.

Comparative Biochemical Analysis of Analogues

Comparing the biochemical properties of different galactinol analogs provides crucial insights into their potential roles and the enzymes that interact with them. This analysis often involves measuring enzyme kinetics and assessing the analog's ability to act as a substrate or inhibitor.

Enzyme Substrate Specificity: Stachyose synthase (STS) is a key enzyme that utilizes galactinol. Studies comparing different cyclitols as potential acceptors for the galactose unit from galactinol have revealed significant differences in enzyme efficiency. The data below, derived from research on STS from lentil (Lens culinaris), illustrates this specificity.

This table demonstrates the comparative ability of various cyclitols to act as galactose acceptors in a reaction catalyzed by lentil stachyose synthase, with galactinol serving as the galactose donor. The natural substrate, raffinose, is set as the 100% reference rate. Data adapted from studies on stachyose synthase substrate specificities. cabidigitallibrary.org

This analysis shows that while the enzyme's primary role is stachyose synthesis (using raffinose), it is also highly efficient at producing galactosyl ononitol. cabidigitallibrary.org It is much less effective with other cyclitols like D-pinitol and myo-inositol, highlighting the enzyme's structural preference. cabidigitallibrary.org

Galactosyl Group Transfer Potential: Another important biochemical parameter is the ability of a galactosyl cyclitol analog to, in turn, act as a galactose donor. Research has shown that galactosylononitol, synthesized from D-ononitol, has a group transfer potential similar to that of galactinol. cambridge.orgoup.com This means it can effectively substitute for galactinol in the subsequent synthesis of stachyose, demonstrating that these "alternative" galactosyl cyclitols are not metabolic dead ends but are integrated into the RFO pathway. cambridge.orgoup.comcabidigitallibrary.org

Table of Compounds Mentioned

Analytical Methodologies for Galactinoldihydrate Research

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the atomic and molecular structure of Galactinoldihydrate. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its chemical bonding, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity between different parts of the molecule.

To facilitate analysis and improve solubility in common NMR solvents, this compound is often converted to its peracetylated derivative, α-D-Galactosyl-(1→1)-myo-inositol nonaacetate. researchgate.net The analysis of one-dimensional (¹H NMR) and two-dimensional (such as HSQC) spectra allows for the assignment of all proton and carbon resonances. researchgate.net

In the ¹H NMR spectrum, the coupling constant (J-value) of the anomeric proton of the galactopyranosyl residue is crucial. A small J-value (typically around 3.3 Hz) confirms the α-anomeric linkage between the galactose and myo-inositol units. researchgate.net Furthermore, two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between the two rings. For instance, a strong correlation observed between the anomeric proton (H-1) of the galactose unit and the C-1 carbon of the myo-inositol ring definitively establishes the glycosidic linkage point. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) and Coupling Constants (J in Hz) for Key Protons in Acetylated Galactinol (B1212831). Note: This table represents typical data derived from NMR analysis of acetylated galactinol derivatives as described in the literature. Actual values may vary based on experimental conditions.

Residue Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key ¹H-¹H Coupling Constant (J, Hz)
GalactosylH-1~5.23 (d)~89.9J₁,₂ = 3.3
GalactosylH-2~5.28 (dd)~68.4J₂,₃ = 11.3
GalactosylH-3~5.16 (dd)~70.2J₃,₄ = 3.2
Myo-inositolH-1~4.15 (dd)~71.48J₁,₂ = 2.9, J₁,₆ = 9.5
Myo-inositolH-2~5.37 (dd)~65.73J₂,₃ = 3.0

X-ray diffraction is the definitive method for determining the three-dimensional crystal structure of a molecule, providing precise coordinates for each atom. The crystal structure of this compound has been successfully determined using this technique. nih.gov

The analysis reveals that this compound crystallizes in the orthorhombic system with the space group P2(1)2(1)2. nih.gov The study provides specific unit cell dimensions and confirms the presence of four molecules per unit cell. nih.gov This technique not only confirms the molecular connectivity but also details the conformation of the molecule and the intricate three-dimensional hydrogen-bonding network involving all hydroxyl groups and the water molecules of hydration. nih.gov An interesting finding from the X-ray diffraction study is the presence of an indirect, water-mediated hydrogen bond between the galactose and myo-inositol rings, which contributes to the stability of the observed conformation. nih.gov

Table 2: Crystallographic Data for this compound. nih.gov

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2(1)2(1)2
a (Å)15.898
b (Å)19.357
c (Å)5.104
Z (molecules/unit cell)4
Refinement R-factor0.044

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are essential for isolating it from other sugars in plant extracts and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of soluble sugars, including this compound. It is widely used for both the separation and accurate quantification of this compound in complex biological matrices, such as plant seeds. nih.gov

Protocols have been developed that achieve efficient separation of this compound from structurally related sugars like sucrose (B13894), myo-inositol, and raffinose (B1225341), often within a short retention time of less than 25 minutes. nih.gov Specialized columns, such as those designed for sugar analysis (e.g., SUGAR SC1011), are employed to analyze this compound alongside other sugars and sugar alcohols involved in its metabolic pathways. shodex.com Detection is often accomplished using an Evaporative Light-Scattering Detector (ELSD), which is well-suited for non-volatile analytes like sugars. nih.gov This methodology is crucial for studying the raffinose family oligosaccharide (RFO) metabolism, where this compound is a key intermediate. nih.govfrontiersin.org

Table 3: Example HPLC System Parameters for Galactinol Analysis. Note: This table provides a generalized example of HPLC conditions. Specific parameters may be optimized for different sample types and analytical goals.

Parameter Condition
Column Shodex SUGAR SC1011 or similar
Mobile Phase Acetonitrile (B52724)/Water gradient
Flow Rate ~1.0 mL/min
Detector Evaporative Light-Scattering Detector (ELSD) or Refractive Index (RI)
Typical Retention Time < 25 minutes

Gas Chromatography (GC) is another powerful technique for separating and analyzing carbohydrates. However, due to the low volatility of sugars like this compound, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. ajrsp.comrestek.com

The most common derivatization method is trimethylsilylation, where the hydroxyl groups of the sugar are converted into trimethylsilyl (B98337) (TMS) ethers. ajrsp.comresearchgate.net This process significantly increases the volatility of the molecule. The resulting TMS-derivatized this compound can then be separated from other derivatized sugars on a GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer. researchgate.net This GC-based approach has been successfully used in the qualitative and quantitative analysis of soluble carbohydrates in various plant tissues, identifying this compound alongside glucose, fructose, sucrose, and myo-inositol. researchgate.netresearchgate.net

Mass Spectrometry-Based Approaches

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for identifying unknown compounds, quantifying known materials, and elucidating molecular structure. When coupled with a chromatographic separation technique like GC or HPLC, it becomes a highly specific and sensitive analytical method.

In the context of this compound research, GC-MS is frequently employed. nih.gov Following GC separation of the derivatized sugars, the molecules are ionized, and the resulting fragments create a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of TMS-derivatized this compound can be found in databases like the Golm Metabolome Database. mpg.de This allows for confident identification by comparing the experimentally obtained spectrum with library spectra. This combined GC-MS approach provides definitive identification and quantification of this compound in complex biological extracts. researchgate.net

Computational Analytical Methods

Molecular modeling and docking studies are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods are instrumental in understanding the potential biological activity of a compound.

In a study investigating the antidepressant and anxiolytic potential of phytoconstituents from Ricinus communis, Galactinol Dihydrate was one of the compounds identified in the plant extract. The research involved molecular docking of the identified compounds against monoamine oxidase and serotonin transport inhibitors to evaluate their binding affinities and potential mechanisms of action researchgate.net. Another study on the inhibition of HCV NS3 protease identified Galactinol dihydrate in citrus extracts and utilized molecular docking to analyze the interaction of the identified compounds with the NS3-NS4A protein nih.gov. The chemical structures for these docking studies are typically drawn using software like ChemBioDraw, and the docking simulations are performed using platforms such as the Molecular Operating Environment (MOE) nih.gov.

The results of docking studies are often presented as docking scores, which estimate the binding affinity, and visualizations of the binding modes, showing interactions like hydrogen bonds and aromatic stacking nih.gov.

Metabolomics studies generate large and complex datasets that require sophisticated data analysis techniques to extract meaningful biological insights. Following the identification and quantification of metabolites like this compound, statistical methods such as Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) are used to discern patterns and differences between sample groups nih.govunirioja.es.

For instance, in a study of star fruit development, PCA of the metabolite data showed significant separation between samples from different developmental stages, indicating substantial metabolic changes nih.gov. Similarly, in research on the effects of drought on Medicago truncatula, HCA of metabolite profiles revealed distinct clustering of samples based on the severity of drought stress, with Galactinol dihydrate being one of the metabolites that accumulated under drought conditions unirioja.es.

Pathway mapping is another crucial step in metabolomics data analysis, where the identified metabolites are mapped onto biochemical pathways to understand the systemic metabolic response. This helps in elucidating the functional role of compounds like this compound in the biological system under investigation. The integration of metabolome and transcriptome data can further enhance the understanding of the regulatory networks of metabolic pathways nih.gov. For processing raw metabolomics data, software like MZmine is often utilized nih.gov.

Chemometric approaches are essential for the phytochemical fingerprinting of complex mixtures like plant extracts. These methods use multivariate statistical analysis to create a characteristic profile, or "fingerprint," of the sample based on its chemical composition. One such technique is Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA).

In a study characterizing the extracts of Lawsonia inermis, QTOF-LC/MS/MS-based multivariate data analysis was employed for fingerprinting. The OPLS-DA modeling revealed a clear separation between aqueous and hydro-alcoholic extracts, with this compound being one of the identified marker compounds that contributed to this differentiation acs.org. This approach is valuable for quality control and for understanding the differences in phytochemical composition resulting from different extraction methods acs.org.

Future Research Directions and Theoretical Applications

Elucidating Unexplored Biochemical Functions and Pathways

The primary known function of galactinol (B1212831) is its role as an intermediate in the synthesis of RFOs, such as raffinose (B1225341) and stachyose (B150584). nih.govplos.org This pathway is crucial for various physiological processes in higher plants, including protecting embryos from desiccation, carbon storage and transport, and as a response to abiotic stresses. nih.govsemanticscholar.orgresearchgate.net Beyond this, research has shown that galactinol itself possesses protective properties, acting as a scavenger of hydroxyl radicals to mitigate oxidative damage from stressors like high salinity, chilling, and chemical agents. medchemexpress.comsemanticscholar.orgnih.gov It has also been identified as a potential marker for seed longevity. medchemexpress.com

However, the full spectrum of galactinol's functions is likely more extensive. The precise role and specificity of RFOs and galactinol in stress tolerance are still matters of debate, suggesting a more complex mechanism than currently understood. nih.govsemanticscholar.orgdoaj.org Future research should aim to unravel these complexities by investigating several key questions:

Direct Signaling Roles: Does galactinol act as a signaling molecule, independent of its function as a precursor to RFOs? Research could explore potential interactions with specific protein kinases, phosphatases, or transcription factors that might initiate downstream stress-response pathways.

Metabolic Crosstalk: Beyond its connection to inositol (B14025) metabolism and RFO synthesis, does galactinol play a role in other metabolic pathways? Its structural similarity to other sugar-based molecules suggests potential interactions with other carbohydrate metabolic routes that remain to be explored.

Function in Lower Plants: The key enzyme for galactinol synthesis, galactinol synthase (GolS), is believed to be functional primarily in flowering plants. nih.govsemanticscholar.orgdoaj.org Investigating whether galactinol or similar compounds exist in lower plant groups could reveal novel biosynthetic pathways or alternative biological functions that have been conserved through evolution.

Advanced Structural Investigations (e.g., protein-ligand interactions with galactinol)

A detailed understanding of a molecule's function requires high-resolution structural information about its interactions with biological macromolecules. For galactinol, this involves studying its binding to enzymes involved in its synthesis and utilization, as well as any potential receptor proteins.

Future research should employ advanced structural biology techniques to illuminate these interactions at an atomic level. mdpi.comcreative-biostructure.com

X-ray Crystallography and NMR Spectroscopy: These techniques are essential for determining the three-dimensional structures of enzymes like galactinol synthase (GolS) and raffinose synthase in complex with galactinol. nih.govfrontiersin.org Such studies would reveal the precise network of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate substrate specificity and catalytic mechanism. mdpi.com

Identification of Novel Interactors: Structural studies can also be used to identify new protein targets for galactinol. By understanding the structural basis of its known interactions, researchers can search for proteins with similar binding pockets, potentially uncovering new regulatory roles or protective mechanisms. For example, investigating how galactinol interacts with membrane proteins or chaperones could explain its role in stabilizing cellular structures during stress.

Dynamic Interactions: Techniques such as room-temperature crystallography can provide valuable insights into the conformational flexibility and dynamics of protein-galactinol interactions, which are often missed in static, cryogenic structures. frontiersin.org This could be particularly relevant for understanding how environmental signals modulate enzyme activity.

Table 1: Techniques for Structural Investigation of Protein-Ligand Interactions

TechniqueInformation ProvidedApplication to Galactinol Research
X-ray Crystallography High-resolution 3D structure of protein-ligand complexes.Determining the binding mode of galactinol to enzymes like GolS and raffinose synthase.
NMR Spectroscopy Information on molecular interactions, binding sites, and dynamics in solution.Characterizing the binding affinity and kinetics of galactinol with its protein targets. creative-biostructure.com
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding (enthalpy, entropy, binding affinity).Quantifying the binding strength between galactinol and newly identified protein interactors.
Surface Plasmon Resonance (SPR) Real-time analysis of binding kinetics (association and dissociation rates).Screening for novel galactinol-binding proteins and characterizing their interaction dynamics.

Refined Computational Modeling for Prediction of Biological Activities

Computational modeling provides a powerful tool for simulating biological processes, predicting molecular interactions, and generating new, testable hypotheses. nih.gov In the context of galactinol, computational approaches can complement experimental work by providing insights that are difficult to obtain through laboratory methods alone.

Molecular Docking and Dynamics: These simulations can be used to predict how galactinol binds to known or putative protein targets. nih.gov By modeling the interactions at an atomic level, researchers can estimate binding affinities and identify key amino acid residues involved in the interaction, thereby guiding site-directed mutagenesis experiments to validate the model.

Quantum Chemistry Calculations: To understand the antioxidant properties of galactinol, quantum mechanical models can be employed to simulate its interaction with reactive oxygen species. This can help elucidate the precise chemical mechanism by which it scavenges radicals and protects cellular components.

Development of Novel Analytical Assays for Galactinoldihydrate and Related Compounds

Progress in understanding the diverse roles of galactinol is contingent upon the availability of robust and efficient methods for its detection and quantification. Current analytical methods often rely on sophisticated chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which can be resource-intensive and not always suitable for high-throughput applications. nih.govscielo.br

While innovative methods like a colorimetric assay for galactinol synthase activity have been developed, future efforts should focus on creating direct and more accessible assays for galactinol itself. researchgate.net

Potential areas for development include:

Enzyme-Based Assays: Development of assays that use an enzyme specific to galactinol. The enzymatic reaction could be coupled to a secondary reaction that produces a readily detectable colorimetric or fluorescent signal, allowing for rapid quantification in a microplate format.

Development of Biosensors: Creating protein-based or synthetic biosensors that exhibit high specificity and affinity for galactinol. Binding of galactinol to the biosensor would trigger a conformational change, leading to a measurable optical or electrochemical signal.

Antibody-Based Assays: The generation of monoclonal or polyclonal antibodies specific to galactinol could enable the development of highly sensitive and specific assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA).

The development of such novel assays would greatly facilitate research, enabling large-scale screening of plant varieties in breeding programs or rapid analysis of metabolic responses in physiological studies.

Table 2: Comparison of Analytical Methods for Galactinol Quantification

MethodPrincipleAdvantagesLimitations
GC-MS Separation by gas chromatography, detection by mass spectrometry.High sensitivity and specificity; provides structural information.Requires derivatization; time-consuming sample preparation. nih.gov
HPLC Separation by liquid chromatography, various detection methods (e.g., RID, ELSD).Good for quantification of underivatized sugars.May have lower sensitivity compared to MS; co-elution can be an issue. scielo.br
Enzyme-Based Assay (Future) Enzymatic conversion of galactinol linked to a detectable signal.Potentially high throughput, simple, and cost-effective.Requires a specific and stable enzyme; may be prone to interference.
Biosensor (Future) Specific binding of galactinol to a sensor molecule, producing a signal.Potential for real-time, in vivo measurements; high sensitivity.Development can be complex; sensor stability may be a concern.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.